molecular formula C34H25N B8243275 N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline

N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline

Cat. No.: B8243275
M. Wt: 447.6 g/mol
InChI Key: FGVOHVKNYBHUJV-UHFFFAOYSA-N
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Description

N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in various optoelectronic applications, including organic light-emitting diodes (OLEDs), organic solar cells, and organic thin-film transistors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline typically involves a multi-step process. One common method includes the following steps:

    Formation of the Naphthyl-Phenyl Intermediate: The initial step involves the formation of a naphthyl-phenyl intermediate through a Suzuki coupling reaction. This reaction is carried out using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent such as toluene or DMF.

    Formation of the Diphenylaniline Intermediate: The next step involves the formation of the diphenylaniline intermediate through a Buchwald-Hartwig amination reaction. This reaction is carried out using a palladium catalyst, such as Pd2(dba)3, in the presence of a base like NaOtBu, and a solvent such as toluene or dioxane.

    Final Coupling Reaction: The final step involves the coupling of the naphthyl-phenyl intermediate with the diphenylaniline intermediate through a palladium-catalyzed cross-coupling reaction. This reaction is carried out using a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like K2CO3, and a solvent such as toluene or DMF.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions to form corresponding quinone derivatives. Common oxidizing agents used in these reactions include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out to convert the compound into its corresponding amine derivatives. Common reducing agents used in these reactions include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Substitution reactions can be carried out to introduce various functional groups into the compound. Common reagents used in these reactions include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, KOH).

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline primarily involves its ability to transport holes in organic electronic devices. The compound’s molecular structure allows for efficient charge transport through the formation of π-π stacking interactions between the aromatic rings. This facilitates the movement of charge carriers (holes) through the material, enhancing the performance of devices such as OLEDs and organic solar cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure, which provides a balance between rigidity and flexibility. This balance enhances its charge transport properties and makes it an ideal candidate for use in various optoelectronic applications.

Properties

IUPAC Name

N-(4-naphthalen-1-ylphenyl)-3,4-diphenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H25N/c1-3-10-25(11-4-1)33-23-22-30(24-34(33)27-12-5-2-6-13-27)35-29-20-18-28(19-21-29)32-17-9-15-26-14-7-8-16-31(26)32/h1-24,35H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGVOHVKNYBHUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)NC3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H25N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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